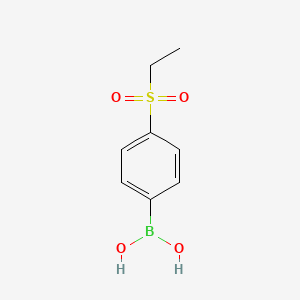

4-(Ethylsulfonyl)phenylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-ethylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBNDDGEVPNUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956694 | |

| Record name | [4-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-24-6 | |

| Record name | [4-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Ethylsulfonyl)phenylboronic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract: This technical guide offers an in-depth exploration of 4-(Ethylsulfonyl)phenylboronic acid, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's chemical and physical properties, reactivity, and diverse applications. Particular emphasis is placed on its role in Suzuki-Miyaura cross-coupling reactions, providing both mechanistic insights and practical experimental guidance.

Introduction: A Versatile Building Block in Modern Chemistry

This compound has emerged as a significant building block in organic synthesis, valued for its unique bifunctionality. The presence of the boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of substrates. Concurrently, the ethylsulfonyl moiety, a strong electron-withdrawing group, modulates the electronic properties and can enhance the metabolic stability and pharmacokinetic profiles of target molecules. This combination of reactivity and functionality makes it an indispensable tool in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, including handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₁BO₄S | [1] |

| Molecular Weight | 214.05 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 126-130 °C. Note: A significant discrepancy exists in reported values, with some sources citing higher ranges, potentially due to confusion with the analogous 4-(methylsulfonyl)phenylboronic acid which has a much higher melting point (275-293 °C).[3][4] | |

| Solubility | Generally soluble in polar organic solvents such as methanol, Dimethylformamide (DMF), and Tetrahydrofuran (THF).[3] Its solubility in common ethereal solvents like 1,4-dioxane and THF makes it well-suited for use in Suzuki-Miyaura coupling reactions.[5] | |

| CAS Number | 352530-24-6 | [2] |

Reactivity and Mechanism: The Suzuki-Miyaura Coupling

The cornerstone of this compound's utility is its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction, catalyzed by a palladium complex, forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 4-(ethylsulfonyl)phenyl moiety) to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The 4-(ethylsulfonyl)phenyl motif is a recognized pharmacophore in numerous drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and can enhance the aqueous solubility and metabolic stability of a molecule. A notable application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.

Materials Science and Organic Electronics

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide, this compound, and potassium carbonate.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to create an oxygen-free environment.

-

Solvent and Catalyst Addition: Degassed 1,4-dioxane and water are added to the flask, followed by the palladium catalyst.

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area with copious amounts of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the useful electronic properties imparted by the ethylsulfonyl group, ensures its continued application in the pursuit of novel pharmaceuticals and advanced functional materials. A comprehensive understanding of its properties, reactivity, and safe handling is paramount to leveraging its full synthetic potential.

References

- 1. (4-(Ethylsulfonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 4. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Structure Elucidation of 4-(Ethylsulfonyl)phenylboronic Acid: A Multi-Technique Approach to Definitive Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Ethylsulfonyl)phenylboronic acid is a pivotal building block in modern synthetic and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility in constructing complex biaryl sulfone structures, which are common motifs in pharmaceutical agents, necessitates a robust and unambiguous method for structural verification and purity assessment.[2][3] This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of this compound (CAS No: 352530-24-6). We will move beyond a simple recitation of data to explain the causality behind the selection of analytical techniques, the interpretation of the resulting data, and the creation of a self-validating analytical workflow. The core principle is the congruence of data from orthogonal techniques, ensuring the highest level of scientific integrity.

The Strategic Analytical Workflow

The structural elucidation of a key reagent like this compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and their collective agreement provides irrefutable proof of structure and purity. The process begins with assessing sample purity, followed by determining the molecular formula, identifying functional groups, establishing atomic connectivity, and finally, confirming the three-dimensional structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Foundational Analysis: Purity and Molecular Formula

Purity Assessment via Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is the cornerstone of purity analysis, offering high resolution and rapid analysis times.[4] For boronic acids, which can be challenging due to their polarity and potential for dehydration, a robust method is critical.[5][6]

Experimental Protocol: UPLC-UV/MS

-

System: Waters ACQUITY UPLC H-Class with PDA Detector and QDa Mass Detector.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[7] The choice of a C18 column is standard for retaining aromatic compounds.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 95% B over 3 minutes.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 254 nm; MS scan (ESI+) from m/z 50-500.

-

Sample Prep: 100 µg/mL in 50:50 Acetonitrile/Water.

Expertise & Causality: The use of ammonium acetate as a mobile phase modifier provides good peak shape for the acidic boronic acid moiety.[7] Coupling the UPLC to a mass spectrometer allows for peak tracking and confirmation that the major peak corresponds to the mass of the target compound, providing an initial layer of identity confirmation. The expected purity for a research-grade standard should be ≥97%.[8]

Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence. This is a critical, non-negotiable step.

Experimental Protocol: ESI-TOF MS

-

Technique: Electrospray Ionization (ESI) in negative ion mode is often effective for boronic acids.[9]

-

Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS.

-

Observation: The deprotonated molecule [M-H]⁻.

-

Rationale: Boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides (boroxines), which can complicate analysis.[7][10] ESI is a soft ionization technique that minimizes this risk.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₈H₁₁BO₄S[11][12] | - | - |

| Exact Mass [M] | 214.0471 | - | - |

| Observed Ion [M-H]⁻ | 213.0393 | 213.0391 | < 1.0 |

A deviation of less than 5 ppm between the theoretical and observed exact mass provides strong evidence for the proposed elemental composition.

Structural Characterization: The Spectroscopic Core

With purity and molecular formula established, we proceed to define the molecule's assembly using spectroscopic techniques.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and definitive fingerprint of the functional groups present.

Experimental Protocol: ATR-FTIR

-

Method: A small amount of the solid sample is placed directly on an Attenuated Total Reflectance (ATR) crystal.

-

Rationale: ATR requires minimal sample preparation and provides high-quality data for solid powders.

-

Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands that confirm the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Reference |

| 3300-3200 (broad) | O-H stretch | B-O-H | Confirms the presence of the boronic acid hydroxyls. This band is often broad due to hydrogen bonding.[13] |

| 1355-1320 | B-O stretch (asym) | B-O | A key indicator for the boronic acid group.[13][14] |

| 1310-1290 | S=O stretch (asym) | R-SO₂-R' | Strong, characteristic absorption for the sulfone group. |

| 1155-1140 | S=O stretch (sym) | R-SO₂-R' | The second strong absorption confirming the sulfone. |

| ~3080 | C-H stretch | Aromatic | Indicates the aromatic phenyl ring.[15] |

| 2980-2940 | C-H stretch | Aliphatic (CH₂, CH₃) | Confirms the ethyl group.[15] |

The congruence of these bands provides a self-validating confirmation of the expected functional groups.

Connectivity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. We utilize a suite of experiments (¹H, ¹³C, and ¹¹B NMR) to build a complete picture.[16]

Experimental Protocol: NMR

-

Solvent: DMSO-d₆. Rationale: Deuterated dimethyl sulfoxide is an excellent solvent for polar aromatic compounds like boronic acids and allows for the observation of exchangeable protons (B(OH)₂).

-

Concentration: ~10 mg in 0.6 mL.

-

Instrumentation: Bruker Avance 400 MHz spectrometer.

-

Experiments: ¹H, ¹³C{¹H}, and ¹¹B.

¹H NMR Data Interpretation (Predicted) The proton NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their neighboring protons (splitting pattern).

Caption: Structure of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~8.2 (broad s) | Singlet | 2H | B(OH )₂ | The acidic protons of the boronic acid are typically broad and exchange with residual water in the solvent. |

| ~7.95 | Doublet | 2H | Ar-H (ortho to B) | These protons are deshielded by the electron-withdrawing sulfonyl group and appear as a doublet due to coupling with their ortho neighbors. |

| ~7.85 | Doublet | 2H | Ar-H (ortho to SO₂) | These protons are also deshielded and couple with their ortho neighbors, creating the characteristic AA'BB' pattern of a para-substituted ring. |

| ~3.25 | Quartet | 2H | -SO₂-CH₂ -CH₃ | The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1=4). |

| ~1.10 | Triplet | 3H | -SO₂-CH₂-CH₃ | The methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1=3). |

¹³C NMR Data Interpretation (Predicted) The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C -SO₂ | The ipso-carbon attached to the strongly electron-withdrawing sulfonyl group is significantly downfield. |

| ~135 | Ar-C H (ortho to B) | Aromatic carbon deshielded by the adjacent boron. |

| ~130 (broad) | Ar-C -B | The ipso-carbon attached to boron is often broadened due to quadrupolar relaxation of the ¹¹B nucleus.[17] |

| ~126 | Ar-C H (ortho to SO₂) | Aromatic carbon deshielded by the sulfonyl group. |

| ~50 | -SO₂-CH₂ -CH₃ | Aliphatic carbon directly attached to the sulfonyl group. |

| ~7 | -SO₂-CH₂-CH₃ | Terminal methyl carbon, typically upfield. |

¹¹B NMR Data Interpretation ¹¹B NMR is specific to the boron atom and is highly sensitive to its hybridization state.[18]

-

Expected Chemical Shift: A broad signal between δ 30-28 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[19]

-

Significance: This confirms the presence of the B(OH)₂ moiety and distinguishes it from a tetracoordinate boronate ester (which would appear further upfield at ~5-15 ppm).[18]

Definitive 3D Structure by X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[20] It provides a precise three-dimensional map of the atoms in the solid state.

Experimental Protocol: Single-Crystal XRD

-

Crystal Growth: High-purity material is dissolved in a suitable solvent system (e.g., ethanol/water) and allowed to evaporate slowly to form diffraction-quality single crystals.

-

Data Collection: A crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of angles and intensities is recorded as the crystal is rotated.[20]

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[20]

Authoritative Grounding: The solved crystal structure would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as the hydrogen-bonding network between boronic acid dimers in the crystal lattice. This technique is considered the gold standard for structural confirmation.[21][22]

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved not by a single measurement but by the rigorous application of orthogonal analytical techniques. The molecular formula from HRMS is validated by the integration and carbon count in NMR. The functional groups identified by FTIR are confirmed by the chemical shifts in NMR. The atomic connectivity derived from 2D NMR is ultimately visualized in three dimensions by X-ray crystallography. This self-validating system ensures the highest degree of confidence in the identity, purity, and structure of this critical synthetic building block, empowering researchers to proceed with confidence in their drug development endeavors.

References

- 1. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 2. japsonline.com [japsonline.com]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. waters.com [waters.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. chemscene.com [chemscene.com]

- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]

- 11. (4-(Ethylsulfonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 12. This compound | CAS: 352530-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 4-(Ethylsulfonyl)phenylboronic Acid

This compound, registered under CAS number 352530-24-6, is a cornerstone reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1] Its utility stems from the unique combination of a boronic acid moiety and an ethylsulfonyl group. The boronic acid function serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional precision.[2][3] The strongly electron-withdrawing ethylsulfonyl group imparts distinct electronic properties to the molecule, influencing the reactivity of the boronic acid and modulating the physicochemical characteristics—such as solubility, metabolic stability, and receptor binding affinity—of the resulting biaryl products. This guide provides an in-depth exploration of its properties, synthesis, and critical applications for researchers and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in a laboratory setting. This compound is typically supplied as a stable, solid material.[4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 352530-24-6 | [1][4][5][6] |

| Molecular Formula | C₈H₁₁BO₄S | [1][4][5] |

| Molecular Weight | 214.05 g/mol | [1][5][6] |

| Appearance | Solid | [4] |

| Melting Point | 135-139 °C | [6] |

| Purity | ≥96% | [4] |

| SMILES | O=S(C1=CC=C(B(O)O)C=C1)(CC)=O | [1] |

| InChI Key | CVBNDDGEVPNUNA-UHFFFAOYSA-N | [4][5][6] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [1] |

| logP | -0.84 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis and Purification Strategies

General Synthesis Pathway

The synthesis of aryl boronic acids like this compound often involves a common strategic approach: the conversion of an aryl halide to the corresponding boronic acid. A prevalent method is the halogen-metal exchange followed by quenching with a boron electrophile.

For instance, a synthetic route can commence from a precursor like 4-bromo-ethylbenzene. This starting material would first be sulfonylated to introduce the ethylsulfonyl group, followed by a borylation step. A typical borylation involves reacting the corresponding aryl lithium or Grignard reagent (formed from the aryl bromide) with a trialkyl borate, such as trimethyl or triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester yields the final boronic acid.[7]

Purification: Addressing the Challenges

The purification of boronic acids requires careful consideration due to their unique chemical nature. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.

Key Purification Techniques:

-

Recrystallization: This is a preferred method for obtaining high-purity material, provided a suitable solvent system can be identified.[8]

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH, K₂CO₃).[9] This allows for the removal of non-acidic organic impurities through extraction with an organic solvent. The aqueous layer containing the boronate salt is then acidified to precipitate the purified boronic acid, which can be isolated by filtration.[9]

-

Chromatography: Standard silica gel chromatography can be challenging for boronic acids due to their potential for strong adsorption and decomposition on the stationary phase.[10][11] However, specialized techniques, such as using silica gel pre-treated with boric acid, can mitigate these issues and enable successful chromatographic purification.[11]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for constructing biaryl structures.[2][3] The ethylsulfonyl group makes this reagent particularly useful for synthesizing molecules where modulating electron density is critical for biological activity or material properties.

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer.[2][12]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents)

-

Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

-

Inert gas (Nitrogen or Argon)

Workflow:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13]

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps, thereby increasing the reaction rate.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl sulfone.

Role in Medicinal Chemistry and Drug Discovery

The 4-(ethylsulfonyl)phenyl moiety is a privileged scaffold in medicinal chemistry. The sulfone group is a bioisostere for other functionalities and acts as a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets like enzyme active sites or receptors.[14] Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic nature of the sulfone group can be fine-tuned to optimize a compound's pharmacokinetic and pharmacodynamic profile. Boronic acids themselves, and the compounds derived from them, have shown significant biological activities, including anticancer and antibacterial properties.[15] The use of building blocks like this compound allows for the systematic exploration of chemical space around a lead compound, a strategy known as structure-activity relationship (SAR) studies, which is fundamental to modern drug discovery.[16][17]

Safety and Handling

As a laboratory reagent, this compound must be handled with appropriate care.

-

Hazards: It is classified as an irritant, causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[18]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable properties imparted by the ethylsulfonyl group, secures its role as a high-value building block in the synthesis of complex organic molecules. For researchers in drug discovery and materials science, a comprehensive understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (4-(Ethylsulfonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS: 352530-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. CAS:352530-24-6 FT-0616767 this compound Product Detail Information [finetechchem.com]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

(4-ethylsulfonylphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (4-ethylsulfonylphenyl)boronic acid: Properties, Synthesis, and Application in Modern Drug Discovery

Introduction

(4-ethylsulfonylphenyl)boronic acid is a bifunctional organic compound that has emerged as a pivotal building block for researchers and scientists in the field of synthetic organic chemistry and drug development. Its structure, featuring a stable ethyl sulfone group and a versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures. The electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the phenyl ring, influencing its reactivity, while the boronic acid serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions.

For professionals in drug discovery, the "sulfonylaryl" motif is of particular interest due to its prevalence in a wide range of biologically active compounds, where it often acts as a hydrogen bond acceptor and improves pharmacokinetic properties. This guide provides a comprehensive technical overview of (4-ethylsulfonylphenyl)boronic acid, detailing its fundamental properties, a robust synthetic protocol, and its cornerstone application in the Suzuki-Miyaura cross-coupling reaction, thereby offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent choices, and reactivity profiles. (4-ethylsulfonylphenyl)boronic acid is typically a stable, solid compound, facilitating its handling and storage in a standard laboratory setting.

Table 1: Key Physicochemical Data for (4-ethylsulfonylphenyl)boronic acid

| Property | Value | Source(s) |

| Molecular Weight | 214.05 g/mol | [1] |

| Molecular Formula | C₈H₁₁BO₄S | [1][2] |

| CAS Number | 352530-24-6 | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Purity | Typically ≥97% | [1] |

| SMILES | O=S(C1=CC=C(B(O)O)C=C1)(CC)=O | [1] |

| InChI Key | CVBNDDGEVPNUNA-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

The presence of two hydroxyl groups on the boron atom, along with the sulfone group, renders the molecule relatively polar, influencing its solubility. The boronic acid functional group can undergo dehydration to form a cyclic trimer anhydride (a boroxine), a common equilibrium for boronic acids. This is typically a reversible process, and the monomeric acid is regenerated in the presence of water or during the course of reactions like the Suzuki coupling.

Part 2: Synthesis of (4-ethylsulfonylphenyl)boronic acid

While commercially available, understanding the synthesis of this reagent provides deeper insight into its chemistry and potential impurities. A common and effective method for preparing aryl boronic acids involves the reaction of an organolithium species with a trialkyl borate, followed by acidic hydrolysis.[4]

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol outlines the synthesis starting from 1-bromo-4-(ethylsulfonyl)benzene.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-4-(ethylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions, such as the reaction of the highly reactive n-butyllithium with the solvent (THF) or undesired coupling reactions. It ensures the clean formation of the aryllithium intermediate.

-

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: The n-butyllithium acts as a strong base to perform a lithium-halogen exchange, generating the nucleophilic aryllithium species. A slight excess ensures complete conversion of the starting aryl bromide.

-

-

Borylation: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality: Trimethyl borate serves as the electrophilic boron source. The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom. Keeping the reaction cold during addition prevents over-addition (formation of triarylboranes).

-

-

Quench and Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours.

-

Causality: The acidic workup hydrolyzes the initially formed borate ester intermediate to the desired boronic acid. This step is essential for isolating the final product.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (4-ethylsulfonylphenyl)boronic acid can be purified by recrystallization or silica gel chromatography to achieve high purity.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of (4-ethylsulfonylphenyl)boronic acid.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of (4-ethylsulfonylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5][6] This reaction is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling (4-ethylsulfonylphenyl)boronic acid with a generic aryl bromide.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl bromide (1.0 eq), (4-ethylsulfonylphenyl)boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Expertise: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to forming boroxine anhydrides, which can alter its effective molecular weight.

-

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 1-5 mol%.

-

Expertise: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Its bulky phosphine ligand facilitates the reductive elimination step and prevents catalyst decomposition, making it a reliable choice for a wide range of substrates.

-

-

Solvent Addition and Degassing: Add the solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes or by using several freeze-pump-thaw cycles.

-

Trustworthiness: This is a critical, self-validating step. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. Proper degassing is essential for a reproducible and high-yielding reaction.

-

-

Reaction: Heat the sealed reaction vessel to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting biaryl product using column chromatography on silica gel.

Visualization: Suzuki Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 4: Significance in Drug Discovery and Medicinal Chemistry

The true value of (4-ethylsulfonylphenyl)boronic acid is realized in its application to medicinal chemistry. Boron-containing compounds, particularly boronic acids, have gained immense traction, culminating in several FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam.[9][10] While this specific reagent does not contain the pharmacologically active warhead itself, it serves as a critical precursor to novel drug candidates.

-

Scaffold Decoration: In drug discovery, chemists often synthesize large libraries of compounds based on a central heterocyclic core or "scaffold." (4-ethylsulfonylphenyl)boronic acid provides a rapid and efficient way to install the ethylsulfonylphenyl group onto various scaffolds via Suzuki coupling. This allows for systematic exploration of the Structure-Activity Relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.

-

Bioisosteric Replacement: The sulfone group is a well-established bioisostere for other functional groups and is known to improve metabolic stability and solubility. The ability to easily incorporate this moiety allows medicinal chemists to fine-tune the properties of lead compounds.

-

Mimicking Biological Interactions: The sulfonyl oxygens are excellent hydrogen bond acceptors, an interaction crucial for binding to biological targets like enzymes and receptors. By using this building block, researchers can design molecules that effectively mimic these key interactions.

The evolution of boronic acids from simple synthetic intermediates to integral components of approved therapeutics underscores the importance of reagents like (4-ethylsulfonylphenyl)boronic acid in the modern drug discovery pipeline.[11][12]

Conclusion

(4-ethylsulfonylphenyl)boronic acid is more than just a chemical on a shelf; it is a versatile tool that empowers chemists to forge complex molecular connections with precision and efficiency. Its well-defined physicochemical properties, straightforward synthesis, and robust performance in the Suzuki-Miyaura coupling make it an indispensable reagent. For researchers, scientists, and drug development professionals, a mastery of its application is a step toward the rational design and synthesis of the next generation of innovative therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. (4-(Ethylsulfonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

4-(Ethylsulfonyl)phenylboronic acid synthesis route

An In-depth Technical Guide to the Synthesis of 4-(Ethylsulfonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their prominence is primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. Among this vital class of reagents, this compound stands out. The ethylsulfonyl group (—SO₂Et) is a potent electron-withdrawing group and a hydrogen bond acceptor, properties that are highly sought after in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of candidate molecules.

This guide provides a comprehensive overview of a robust and logical synthetic route to this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical synthesis begins with a sound retrosynthetic strategy. By deconstructing the target molecule, we can identify reliable and high-yielding transformations and readily available starting materials. The primary disconnection points for this compound are the Carbon-Boron bond and the Carbon-Sulfur bonds.

The most convergent and widely practiced approach for synthesizing substituted arylboronic acids involves the late-stage introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. This strategy, outlined below, leverages the well-established and highly versatile Miyaura borylation reaction.

An In-depth Technical Guide to the Solubility of 4-(Ethylsulfonyl)phenylboronic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Ethylsulfonyl)phenylboronic acid. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data summary to provide a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular characteristics influencing solvent interactions, provide a strategic framework for solvent selection, and detail robust experimental protocols for accurate solubility determination.

Introduction: The Significance of a Versatile Building Block

This compound is a pivotal reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its utility extends to the synthesis of complex molecules within the pharmaceutical and materials science sectors. The ethylsulfonyl group imparts unique electronic properties, while the boronic acid moiety provides the reactive handle for carbon-carbon bond formation.[1][2]

Understanding and controlling the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for:

-

Reaction Optimization: Ensuring sufficient concentration of the reagent in the reaction medium to achieve optimal kinetics and yield.

-

Purification and Crystallization: Developing effective methods for isolating the final product and removing impurities.

-

Formulation Development: For applications in drug discovery, solubility in various excipients and solvent systems is a key determinant of bioavailability and deliverability.[3]

This guide will equip the practicing scientist with the theoretical knowledge and practical methodologies to confidently assess and leverage the solubility of this compound.

Physicochemical Profile and Solubility Predictions

While specific quantitative solubility data for this compound is not extensively published, a robust prediction of its behavior can be derived from its molecular structure. The molecule's solubility is a composite of the effects of its constituent functional groups.

-

Aromatic Phenyl Ring: The core benzene ring is hydrophobic and favors interactions with nonpolar or moderately polar aromatic solvents through π-π stacking.

-

Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor (from the -OH groups) and a Lewis acid (at the electron-deficient boron atom).[1][2] This group promotes solubility in polar protic solvents like alcohols.

-

Ethylsulfonyl Group (-SO₂CH₂CH₃): This is a strongly polar, electron-withdrawing group.[4][5] The sulfur-oxygen bonds are highly polarized, making this moiety a strong hydrogen bond acceptor.[4][5][6] This group significantly increases the overall polarity of the molecule, suggesting favorable interactions with polar aprotic and protic solvents.

Key Insight: The presence of two distinct and highly polar functional groups—the boronic acid and the ethylsulfonyl moiety—on a relatively compact aromatic scaffold suggests that this compound will exhibit its highest solubility in polar organic solvents. Its solubility in nonpolar hydrocarbon solvents is expected to be very low.

Caption: Key functional groups influencing solubility.

Critical Theoretical Consideration: The Boroxine Equilibrium

A unique and critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[7][8] This is a reversible equilibrium between three molecules of the boronic acid and one molecule of the boroxine, with the release of three molecules of water.

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium has profound implications for solubility studies:

-

Solvent-Dependence: The position of this equilibrium is highly dependent on the solvent environment. In anhydrous or nonpolar solvents, the formation of the less polar boroxine may be favored. In the presence of water or in highly polar protic solvents, the equilibrium tends to lie towards the monomeric boronic acid.

-

Impact on Measurement: The presence of two species (monomer and trimer) in solution can complicate solubility measurements. It is often the solubility of the total "boronic acid species" that is determined. For synthetic applications, the boroxine is often equally reactive in Suzuki couplings as it can hydrolyze in situ.[9]

Expert Insight: When conducting solubility experiments, it is crucial to be aware of this equilibrium. Drying the solid compound extensively before the experiment may increase the proportion of boroxine, potentially affecting the initial dissolution rate and the final equilibrium solubility value.

Caption: Interacting factors that determine equilibrium solubility.

Strategic Solvent Selection for Screening

Based on the theoretical principles discussed, a tiered approach to solvent screening is recommended. The following table provides a predicted solubility profile to guide initial experiments.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF, DMSO, DMF | High | Strong dipole-dipole interactions with the sulfonyl group and can accept hydrogen bonds from the boronic acid. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of hydrogen bonding with both the sulfonyl (acceptor) and boronic acid (donor/acceptor) groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Intermediate polarity; can engage in dipole-dipole interactions but lacks strong hydrogen bonding capability. |

| Ethers | Diethyl Ether, 2-MeTHF, Dioxane | Moderate to Low | Can act as hydrogen bond acceptors but have lower overall polarity compared to ketones or alcohols. |

| Aromatic | Toluene, Xylenes | Low | Primarily nonpolar interactions with the phenyl ring; insufficient to overcome the crystal lattice energy of the polar solid. |

| Aliphatic | Hexanes, Heptane, Cyclohexane | Very Low / Insoluble | Nonpolar solvents with only weak van der Waals forces, which are unfavorable for solvating the highly polar functional groups. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

This compound (purity ≥97%)[10]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed. A general rule is to add at least 2-3 times the expected amount needed for saturation.

-

Accurately add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar.

-

Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a predetermined period.

-

Trustworthiness Check: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 4, 8, 24, 48 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours). For most compounds, 24-48 hours is sufficient.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop agitation and allow the excess solid to settle for at least 30 minutes in the temperature-controlled environment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in units such as mg/mL or mol/L.

-

Caption: Workflow for the Isothermal Shake-Flask solubility method.

Conclusion

While readily available datasets on the solubility of this compound are scarce, a deep understanding of its molecular structure allows for a highly predictive approach to its behavior in organic solvents. The dominant polar characteristics of the ethylsulfonyl and boronic acid groups dictate a preference for polar solvents. However, the complex equilibrium with its boroxine trimer adds a layer of complexity that must be acknowledged during experimental design. By employing systematic screening strategies and robust, well-controlled experimental methods like the isothermal shake-flask protocol, researchers can reliably determine the solubility of this important synthetic building block, enabling streamlined process development, reaction optimization, and formulation design.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. chemscene.com [chemscene.com]

stability of 4-(Ethylsulfonyl)phenylboronic acid

An In-Depth Technical Guide to the Stability of 4-(Ethylsulfonyl)phenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive analysis of the stability profile of this compound, offering field-proven insights into its degradation pathways, critical storage and handling parameters, and robust experimental protocols for its assessment. This document is intended to serve as a core resource for ensuring the integrity and successful application of this vital synthetic building block.

Introduction

This compound is a key reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the construction of complex molecules, particularly in pharmaceutical and materials science, is well-established. However, like many organoboron compounds, its stability is not absolute. The presence of both a boronic acid moiety and a potent electron-withdrawing ethylsulfonyl group creates a unique chemical profile that is susceptible to specific degradation pathways. A thorough understanding of this stability profile is not merely academic; it is critical for ensuring reaction reproducibility, controlling impurity profiles in drug substance synthesis, and defining appropriate long-term storage conditions. This guide elucidates the core stability characteristics of this molecule and provides a practical framework for its management and analysis.

Section 1: The Intrinsic Stability Profile: Key Degradation Pathways

The is governed by three primary degradation pathways. The electron-withdrawing nature of the ethylsulfonyl group significantly influences the reactivity of the C-B bond, making the molecule particularly sensitive to certain conditions.

-

Protodeboronation (Hydrolytic Instability) : This is the most significant and often performance-limiting degradation pathway for arylboronic acids.[1] Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the boronic acid back to the parent arene (ethylsulfonylbenzene). This reaction is highly dependent on pH and is dramatically accelerated in basic aqueous media.[2]

-

Mechanism Insight : The reaction proceeds via the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) under basic conditions. For electron-deficient arylboronic acids, such as this compound, this process can be exceptionally rapid.[2][3] The electron-withdrawing sulfonyl group stabilizes the partial negative charge that develops on the ipso-carbon during C-B bond cleavage, thus lowering the activation energy for this undesired side reaction.[4] This is a critical consideration in Suzuki-Miyaura coupling, which is almost universally performed in the presence of a base.[1]

-

-

Oxidation : The C-B bond can be susceptible to oxidation, leading to the formation of the corresponding phenol, 4-(ethylsulfonyl)phenol. This can be mediated by various oxidants, including atmospheric oxygen, peroxides, or certain metal catalysts, particularly under basic conditions. While often less rapid than protodeboronation, it represents a common impurity that must be monitored.

-

Dehydration to Boroxine : Boronic acids can undergo reversible intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine. This process involves three molecules of the boronic acid condensing with the elimination of three molecules of water. While reversible upon exposure to water, the formation of boroxine can complicate accurate weighing and analysis, as it alters the molecular weight and may exhibit different solubility and reactivity profiles.

Caption: Primary degradation and transformation pathways for this compound.

Section 2: Critical Factors Influencing Stability

The rate and extent of degradation are highly dependent on environmental and experimental conditions. Proactive control of these factors is essential for maintaining the integrity of the material.

| Factor | Impact on Stability | Rationale & Mitigation Strategy |

| pH | High Impact. Highly unstable in basic aqueous solutions (pH > 8). Moderately stable in neutral or acidic media. | The formation of the reactive boronate anion is favored at high pH, accelerating protodeboronation.[2][5] Strategy: Avoid prolonged exposure to basic aqueous solutions. In reactions (e.g., Suzuki coupling), consider slow-release strategies or base/solvent systems known to minimize this side reaction. |

| Atmosphere | Moderate Impact. Exposure to ambient air can lead to slow oxidation and hydrolysis. | Oxygen can promote oxidation to the phenol. Atmospheric moisture facilitates hydrolysis and can drive the formation of boroxine upon drying. Strategy: Store under an inert atmosphere (Nitrogen or Argon).[6] Minimize time exposed to air during handling. |

| Temperature | Moderate Impact. Elevated temperatures accelerate all degradation pathways. | Degradation reactions, like all chemical processes, have higher rates at increased temperatures. Strategy: Store at recommended refrigerated temperatures (e.g., 2-8 °C) for long-term stability.[6] Avoid unnecessary exposure to heat. |

| Light | Low to Moderate Impact. Photolytic degradation is possible, though typically less significant than hydrolysis or oxidation. | UV exposure can provide the energy to initiate radical processes or other degradation pathways. Strategy: Store in amber vials or protect from direct light, as is good practice for all sensitive reagents. |

| Solvents | High Impact. Protic solvents (water, methanol) can participate in protodeboronation. | Water is a reactant in hydrolysis/protodeboronation. Strategy: For analytical purposes, use aprotic solvents like acetonitrile for sample preparation where possible. If aqueous solutions are necessary, they should be acidic and used for the shortest possible duration. |

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the most effective way to ensure the long-term viability of this compound.

-

Long-Term Storage (Months to Years):

-

Store in a tightly sealed container at refrigerated conditions (2-8 °C).[6]

-

The container headspace should be purged with an inert gas (Argon or Nitrogen) before sealing.

-

Protect from light by using an amber vial or storing the vial in a dark location.

-

-

Short-Term Storage (Days to Weeks):

-

Storage in a desiccator at room temperature is acceptable, provided the container is well-sealed under an inert atmosphere.

-

-

Handling for Use:

-

Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which would introduce water.

-

Weigh and handle the solid in a glove box or under a stream of inert gas whenever possible. If handled in the open, do so quickly to minimize exposure to air and humidity.

-

Use dry, aprotic solvents for preparing stock solutions whenever the application allows.

-

Section 4: A Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability of a given batch of material or to validate an analytical method, a forced degradation study is the industry-standard approach.[7] This involves intentionally stressing the material under various conditions to produce its likely degradants.[8]

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 4.1: Stability-Indicating HPLC Method Development

Objective: To establish a robust HPLC method capable of separating this compound from its primary degradants (ethylsulfonylbenzene and 4-(ethylsulfonyl)phenol) and any other process impurities.

Rationale: Arylboronic acids can be challenging to analyze via reverse-phase HPLC due to potential on-column degradation or poor peak shape. The selection of a column with low silanol activity and a slightly acidic mobile phase is key to mitigating these issues.[9]

Methodology:

-

Column Selection: Waters XSelect HSS T3 (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent C18 column with low silanol activity.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Gradient Program (Example):

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-17 min: Hold at 90% B

-

17.1-20 min: Return to 10% B and equilibrate.

-

-

System Suitability: Prepare a resolution solution containing the parent compound, ethylsulfonylbenzene, and 4-(ethylsulfonyl)phenol. The method is suitable if the resolution between all adjacent peaks is >2.0.

Protocol 4.2: Forced Degradation Study Execution

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation.[10]

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the sample diluent.

-

Untreated Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Due to the high reactivity, withdraw aliquots at very short time points (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of HCl, dilute, and analyze immediately.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), dilute, and analyze.

-

Thermal Degradation: Store a sample of the solid material in an oven at 80 °C for 48 hours. Also, store a sample of the stock solution at 60 °C. Prepare samples for analysis by dissolving/diluting to the target concentration.

-

Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions. Analyze both samples.

-

Data Analysis: For each condition, compare the chromatogram of the stressed sample to the untreated control. Calculate the percentage degradation, quantify the major degradants (using relative response factors if necessary), and perform a mass balance assessment.

Conclusion

This compound is an indispensable synthetic tool whose utility is directly tied to its purity and stability. Its primary liabilities—base-catalyzed protodeboronation, oxidation, and dehydration—are well-defined and manageable through rigorous control of its chemical environment. By implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of the material, leading to more reliable, reproducible synthetic outcomes and a more robust understanding of the impurity landscape for regulatory purposes.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 4-(Ethylsulfonyl)phenylboronic Acid and Its Derivatives: A Cornerstone for Modern Drug Discovery

Abstract

This whitepaper provides a comprehensive technical overview of 4-(ethylsulfonyl)phenylboronic acid and its derivatives, indispensable building blocks in contemporary medicinal chemistry. We will delve into the synthesis, chemical properties, and diverse applications of these compounds, with a particular focus on their role in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights into the practical application of this important class of molecules.

Introduction: The Emergence of Sulfonyl-Containing Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once viewed with a degree of skepticism in medicinal chemistry, have undergone a significant renaissance.[1][2] This shift in perspective has been largely driven by the success of drugs like Bortezomib, a proteasome inhibitor containing a boronic acid moiety, which demonstrated the therapeutic potential and manageable safety profile of these compounds.[2][3] Among the vast landscape of organoboron compounds, phenylboronic acids have emerged as particularly versatile scaffolds.[4] The introduction of a sulfonyl group, specifically the ethylsulfonyl moiety at the para-position of the phenyl ring, imparts a unique set of physicochemical properties that have proven highly advantageous in drug design.

The 4-(ethylsulfonyl)phenyl group is a key pharmacophore found in a variety of biologically active molecules. The sulfone group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets.[5] Its electron-withdrawing nature also influences the reactivity of the boronic acid group, a feature that can be strategically exploited in chemical synthesis.

This guide will explore the synthesis of the parent compound, this compound, and its subsequent elaboration into a diverse array of derivatives. We will examine its pivotal role in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation, and showcase how this chemistry has been leveraged to create novel drug candidates targeting a range of diseases.

Physicochemical Properties and Structural Features

This compound is a white to off-white solid with a molecular weight of 214.05 g/mol and the chemical formula C8H11BO4S.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C8H11BO4S | [5][7] |

| Molecular Weight | 214.05 g/mol | [5][7] |

| Appearance | Solid | [6] |

| Purity | ≥97% | [5] |

| Storage | 4°C | [5] |

The presence of the electron-withdrawing ethylsulfonyl group significantly impacts the electronic properties of the phenyl ring and the acidity of the boronic acid. This electronic modulation is a key factor in its reactivity and its interactions with biological targets.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry.[8] A common and effective method for the preparation of this compound involves a metal-halogen exchange reaction followed by trapping with a borate ester.

General Synthetic Protocol